Product packaging for (2S)-2-(dimethylamino)propane-1-thiol(Cat. No.:CAS No. 1807890-91-0)

(2S)-2-(dimethylamino)propane-1-thiol

Cat. No.: B2598963
CAS No.: 1807890-91-0
M. Wt: 119.23
InChI Key: ARGOSVDPSCPNGS-YFKPBYRVSA-N
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Description

(2S)-2-(Dimethylamino)propane-1-thiol (CAS 1807890-91-0) is a chiral thiol compound of significant interest in advanced chemical and biochemical research. With the molecular formula C5H13NS and a molecular weight of 119.228 g/mol, it serves as a versatile chiral building block . Its structure, featuring both a thiol group and a dimethylamino group, makes it a valuable intermediate in organic synthesis and, more specifically, in the field of peptide and protein science where cysteine-like molecules are pivotal . In peptide synthesis, the protection of thiol groups is often critical to prevent undesirable side reactions such as oxidation or premature disulfide bond formation, thereby ensuring the correct structure and function of the target molecule . This compound's defined stereochemistry at the 2-position is essential for creating stereoselectively modified biomolecules. Furthermore, thiol-reactive compounds are fundamental tools in protein science, enabling site-specific modifications for creating bioconjugates, studying protein function, and in proteomic techniques such as thiol-redox proteomics, which aims to characterize reversible oxidative modifications on cysteine residues . For optimal stability, it is recommended to store this product at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) . This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and dispose of waste in accordance with all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NS B2598963 (2S)-2-(dimethylamino)propane-1-thiol CAS No. 1807890-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(dimethylamino)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGOSVDPSCPNGS-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 2 Dimethylamino Propane 1 Thiol and Its Derivatives

Enantioselective Synthesis Strategies for Chiral Thiolamine Backbones

The primary challenge in the synthesis of (2S)-2-(dimethylamino)propane-1-thiol lies in the stereocontrolled construction of the chiral 2-aminopropane-1-thiol (B3045146) core. Several strategies have been developed to achieve this, primarily focusing on the introduction of the amine and thiol functionalities with high enantiomeric purity.

Stereocontrolled Amine and Thiol Group Introduction

The stereocontrolled introduction of both the amine and thiol groups onto a propane (B168953) backbone is a key strategy for the synthesis of the target compound. This often involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reactions. While direct asymmetric synthesis of the final N,N-dimethylated product is less common, the synthesis of chiral 1,2-amino alcohol precursors is a well-established field. frontiersin.orgnih.gov These amino alcohols can then, in principle, be converted to the desired aminothiol (B82208).

One common approach involves the asymmetric reduction of α-amino ketones or the asymmetric amination of α-hydroxy ketones. frontiersin.org Engineered amine dehydrogenases (AmDHs) have shown significant promise in the asymmetric reductive amination of α-hydroxy ketones, providing access to chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov For instance, the asymmetric reductive amination of 1-hydroxy-2-butanone has been achieved with excellent enantiomeric excess (>99% ee). frontiersin.org

Subsequent conversion of the hydroxyl group to a thiol with retention or inversion of configuration is a critical step. This can be achieved through various methods, such as activation of the alcohol as a tosylate or mesylate followed by nucleophilic substitution with a thiol surrogate like potassium thioacetate.

Chiral Pool Approaches to this compound Synthesis

The "chiral pool" provides a powerful and cost-effective strategy for the synthesis of enantiomerically pure compounds by utilizing readily available natural products as starting materials. mdpi.com For the synthesis of this compound, the amino acid (S)-alanine is an ideal chiral precursor.

A plausible synthetic route commencing from (S)-alanine would involve the reduction of the carboxylic acid functionality to a primary alcohol, yielding (S)-2-amino-1-propanol (L-alaninol). google.com This reduction can be achieved using various reducing agents, with processes for preparing L-alaninol from L-alanine derivatives being well-documented. google.com

The resulting (S)-2-amino-1-propanol can then be converted to the corresponding thiol. This transformation can be accomplished by first protecting the amino group, for instance as a Boc-derivative. The hydroxyl group is then activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate), which facilitates nucleophilic substitution by a sulfur nucleophile such as thioacetate. Subsequent deprotection of the thiol and the amine would yield the (S)-2-aminopropane-1-thiol backbone.

The final step in this chiral pool approach is the exhaustive N-methylation of the primary amine to the tertiary dimethylamino group. This can be effectively carried out via reductive amination using formaldehyde (B43269) in the presence of a suitable reducing agent like sodium borohydride. researchgate.netscirp.org This method is widely used for the N-methylation of amines. nih.gov

An alternative chiral pool starting material could be (S)-cysteine. However, this would require more extensive synthetic manipulations, including the removal of the carboxylic acid group and the introduction of the N,N-dimethyl groups, making it a less direct route compared to starting from (S)-alanine.

Asymmetric Catalytic Routes to Thiolamine Precursors

Asymmetric catalysis offers a highly efficient means of generating chiral molecules. In the context of this compound synthesis, catalytic methods can be employed to establish the stereocenter during the formation of key intermediates.

Transition metal-catalyzed asymmetric hydrogenation of enamides or imines is a powerful tool for the synthesis of chiral amines. For example, the asymmetric hydrogenation of an appropriately substituted enamide precursor could yield the chiral amine backbone with high enantioselectivity.

Furthermore, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a novel method for the synthesis of chiral β-amino alcohols, which are direct precursors to the target aminothiol. westlake.edu.cn This approach utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity. westlake.edu.cn

Functionalization and Derivatization of the this compound Scaffold

The presence of both a tertiary amine and a primary thiol in this compound allows for a range of selective functionalization and derivatization reactions at both the nitrogen and sulfur atoms.

Nitrogen Atom Modifications and Quaternization Strategies

The tertiary amine functionality of this compound can undergo further alkylation to form quaternary ammonium (B1175870) salts. This quaternization is typically achieved by reacting the aminothiol with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The reaction conditions can be controlled to achieve mono-quaternization.

ReagentProduct
Methyl Iodide(2S)-1-mercapto-N,N,N-trimethylpropan-2-aminium iodide
Benzyl Bromide(2S)-N-benzyl-1-mercapto-N,N-dimethylpropan-2-aminium bromide

These quaternary ammonium derivatives can exhibit different physical and chemical properties compared to the parent aminothiol, including increased water solubility and modified biological activity.

Sulfur Atom Modifications: Sulfides, Disulfides, and Sulfoxides

The nucleophilic thiol group is amenable to a variety of modifications, leading to the formation of sulfides, disulfides, and sulfoxides.

Sulfides: The thiol can be alkylated to form thioethers (sulfides). This is typically achieved via an SN2 reaction with an alkyl halide in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate.

Disulfides: The thiol can be oxidized to form the corresponding disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of oxidizing agents, including air (oxygen) in the presence of a base or a metal catalyst. researchgate.net The formation of symmetrical disulfides from thiols is a well-established transformation. westlake.edu.cn

Sulfoxides: Further oxidation of the sulfide (B99878) derivative can lead to the formation of a chiral sulfoxide. The oxidation of sulfides to sulfoxides can be achieved with a range of oxidizing agents, and enantioselective methods have been developed to control the stereochemistry at the sulfur atom.

Reagent/ConditionProduct
R-X (Alkyl Halide), Base(2S)-2-(dimethylamino)-1-(alkylthio)propane
Oxidizing Agent (e.g., O2, base)Bis((S)-2-(dimethylamino)propyl) disulfide
Further Oxidation of Sulfide(S)-2-(dimethylamino)propyl alkyl sulfoxide

Propane Chain Substitutions and Structural Elaboration

The functionalization of the propane chain of this compound offers a direct route to a diverse range of derivatives with tailored properties. Strategic modifications at the C1, C2, and C3 positions can significantly influence the molecule's biological activity, and physicochemical characteristics. Methodologies for such elaborations often rely on the use of suitable protecting groups for the thiol and amino functionalities to ensure chemoselectivity.

One conceptual approach to achieving substitutions on the propane backbone involves the use of chiral precursors that already contain the desired functional groups prior to the introduction of the thiol and amino moieties. For instance, synthetic strategies starting from enantiomerically pure building blocks like Garner's aldehyde, which contains a protected amino and hydroxyl group, can be adapted. Through a series of transformations including nucleophilic additions and functional group interconversions, derivatives with substitutions at various positions of the propane chain can be envisioned before the final conversion to the target aminothiol.

While direct C-H activation on the propane chain of this compound is challenging, metal-catalyzed cross-coupling reactions on appropriately protected and halogenated precursors represent a viable strategy. For example, a protected form of (2S)-2-aminopropane-1-thiol could be halogenated at the C3 position, followed by cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

The following table illustrates hypothetical examples of propane chain substitutions, based on established synthetic principles, to generate derivatives of this compound.

Derivative NamePosition of SubstitutionType of SubstitutionPotential Synthetic Precursor
(2S,3-phenyl)-2-(dimethylamino)-3-phenylpropane-1-thiolC3Phenyl(2S)-N,N-dimethyl-3-phenylprop-2-en-1-amine
(2S)-2-(dimethylamino)-3-hydroxypropane-1-thiolC3Hydroxyl(2S)-2-(dimethylamino)prop-2-en-1-ol
(2S)-2-(dimethylamino)-1-phenylpropane-1-thiolC1Phenyl(2S)-2-(dimethylamino)propanal

This table presents theoretical synthetic pathways and has been compiled for illustrative purposes.

Novel Synthetic Routes via Multicomponent Reactions Incorporating Thiolamine Fragments

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to novel chemical entities. The incorporation of a thiolamine fragment, such as this compound, into an MCR would provide rapid access to a library of structurally diverse and complex molecules with high potential for biological activity.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of peptide-like structures and other complex amides. While these reactions typically involve an amine, a carbonyl compound, a carboxylic acid, and an isocyanide (for the Ugi reaction), the use of a bifunctional component like a β-aminothiol could lead to interesting and novel scaffolds.

For instance, a modified Ugi reaction could conceptually involve a protected form of (2S)-2-aminopropane-1-thiol as the amine component. The resulting Ugi product would contain the intact aminothiol backbone, which could then be further elaborated. A plausible reaction scheme would involve the condensation of an aldehyde and the aminothiol to form an imine, which then reacts with an isocyanide and a carboxylic acid.

A key consideration in such reactions is the chemoselectivity between the amino and thiol groups. Appropriate protection of the thiol group would be necessary to prevent its undesired participation as a nucleophile in the initial stages of the reaction.

The following table outlines a hypothetical Ugi-type multicomponent reaction incorporating a protected (2S)-2-aminopropane-1-thiol fragment.

AldehydeIsocyanideCarboxylic AcidAmine ComponentProduct Structure (Conceptual)
Benzaldehydetert-Butyl isocyanideAcetic Acid(2S)-N-Boc-2-amino-1-(tritylthio)propaneN-(tert-butyl)-2-((S)-1-((tert-butoxycarbonyl)amino)-3-(tritylthio)propan-2-yl)-2-phenylacetamide

This table presents a theoretical multicomponent reaction and has been compiled for illustrative purposes.

The development of such novel multicomponent reactions would significantly expand the synthetic utility of this compound and its derivatives, opening up new avenues for the discovery of molecules with unique structural and functional properties.

Coordination Chemistry of 2s 2 Dimethylamino Propane 1 Thiol with Transition Metals

Complexation Behavior with Various Transition Metal Ions

The presence of both a soft thiol and a harder amine donor allows (2S)-2-(dimethylamino)propane-1-thiol to coordinate with a wide array of transition metals, spanning from the softer, late transition metals to the harder, earlier transition metals. The deprotonation of the thiol group to a thiolate anion further enhances its coordinating ability, particularly towards softer metal ions.

Group 9 Metals (e.g., Rh, Ir, Co)

Rhodium and iridium, known for their catalytic applications, readily form stable complexes with N,S-bidentate ligands. The coordination of this compound to Rh(I) or Rh(III) centers is expected to yield square planar or octahedral complexes, respectively. The chiral nature of the ligand is of particular interest in this group, as chiral rhodium and iridium complexes are extensively used in asymmetric catalysis. snnu.edu.cn While specific complexes of this compound are not extensively documented, rhodium complexes with other chiral ligands demonstrate how the ligand's stereochemistry can control the catalytic enantioselectivity. rsc.org For instance, Rh(I) carbonyl complexes are known to react with amino acid esters, which are analogous N,O-bidentate ligands, to form stable square planar complexes. researchgate.net

Cobalt(II) and Co(III) also form stable complexes with N,S-donor ligands. Co(II), with a d⁷ configuration, can adopt tetrahedral or square planar geometries, while Co(III) (d⁶) typically forms octahedral complexes. The chelation of this compound would stabilize these geometries, and the ligand's chirality could induce the formation of specific stereoisomers.

Group 10 Metals (e.g., Ni, Pd, Pt)

The d⁸ metal ions of Group 10—Ni(II), Pd(II), and Pt(II)—have a strong propensity to form square planar complexes with N,S-bidentate ligands. mdpi.com The formation of a five-membered chelate ring with this compound would result in a thermodynamically stable complex.

Nickel(II): Ni(II) complexes with N,S ligands can exist in equilibrium between square planar (diamagnetic) and tetrahedral (paramagnetic) geometries. The choice of geometry is influenced by steric hindrance and the ligand field strength. rsc.org The chelation of this compound is expected to favor a distorted square planar geometry. Studies on related chiral bis(naphthaldiminato)nickel(II) complexes show that the ligand's chirality dictates the metal-centered chirality (Λ or Δ) of the complex. rsc.org

Palladium(II) and Platinum(II): These ions almost exclusively form stable, square planar complexes. The coordination chemistry of Pd(II) and Pt(II) with aminothiols and other chiral N-donor ligands is well-established, often driven by applications in catalysis and medicinal chemistry. scispace.comnih.gov The stereochemistry of chiral diamine ligands in platinum(II) complexes, for example, has been shown to be a critical determinant of their biological activity. ulb.ac.benih.gov It is anticipated that this compound would form mononuclear square-planar trans complexes with Pd(II) and Pt(II), with the chiral center influencing the puckering of the chelate ring. researchgate.net

Group 11 Metals (e.g., Cu, Ag, Au)

The soft, d¹⁰ metal ions of Group 11 exhibit a strong affinity for the soft sulfur donor of the thiolate form of the ligand.

Copper: Copper(I) complexes with chiral thioether ligands have been synthesized, revealing tetrahedral geometries and the formation of unique coordination polymers. nih.govrsc.org Copper(II) complexes with other N,S bidentate ligands have shown significant cytotoxicity against cancer cell lines, with the copper complexes being notably more active than the ligands alone or their zinc and nickel analogues. nih.gov The coordination of this compound to Cu(II) would likely result in a distorted square planar complex.

Silver(I): Silver(I) is well-known for forming coordination polymers with thiol-containing ligands. rsc.org While data for the target ligand is scarce, studies on the constitutional isomer 3-(dimethylamino)propane-1-thiol show the formation of various polynuclear complexes with Ag(I) in solution, with stoichiometries such as [Ag₅(L)₆]⁺ and [Ag₄(L)₆]²⁺. The structure of these complexes is highly dependent on pH.

Gold(I) and Gold(III): Gold complexes, particularly Au(I) and Au(III), are of great interest for their medicinal properties. researchgate.net Gold(I) has a strong linear coordination preference and a high affinity for soft ligands like thiolates. Gold(III) typically forms square planar complexes. Chiral phosphine (B1218219) ligands have been incorporated into gold(I) and gold(III) complexes to enhance their biological targeting and efficacy. nih.govmdpi.com It is expected that this compound would readily coordinate to gold centers via the thiolate group.

Group 6-8 Metals (e.g., Cr, Mo, W, Mn, Fe, Ru)

Metals from Groups 6-8 exhibit a wider range of oxidation states and coordination geometries. Their interaction with this compound would be influenced by the specific metal and its oxidation state.

Iron: Iron(II) and Fe(III) are biologically relevant and form numerous complexes with sulfur-containing ligands. Chiral Fe(II) complexes supported by tetradentate N₄ ligands have been developed for highly enantioselective catalysis, where both the ligand and the resulting metal-centered chirality play a role. rsc.orgrsc.org The coordination of an N,S-bidentate ligand like this compound to an iron center could lead to octahedral complexes, potentially with interesting magnetic and redox properties.

Ruthenium: Ruthenium(II) and Ru(III) complexes are widely studied for their catalytic and anticancer properties. nih.gov Chiral ruthenium complexes are particularly effective in asymmetric transfer hydrogenation and other stereoselective transformations. researchgate.net The coordination of this compound to a ruthenium center, such as a Ru(p-cymene) fragment, would likely result in stable "piano-stool" complexes where the chiral ligand influences the catalytic activity. researchgate.net

Ligand-Metal Binding Modes and Stereochemical Influence

Bidentate N,S Chelation in Square Planar and Tetrahedral Geometries

The most common binding mode for this compound is as a bidentate N,S-chelating ligand, forming a stable five-membered ring with the metal center. This chelation is entropically favored and leads to enhanced complex stability compared to monodentate coordination.

In tetrahedral geometries, which may be adopted by metals such as Co(II), Zn(II), and sometimes Ni(II), the N,S-chelation also results in a puckered five-membered ring. The stereochemistry of the complex is again dictated by the (2S) configuration of the ligand. In a bis-chelated complex [M(N-S)₂], the two chiral ligands can arrange to give either a Δ or a Λ configuration at the metal center. DFT studies on related helical dinuclear complexes with bis(bidentate) [S,N] ligands have shown that homochirality at each metal center (e.g., Δ,Δ or Λ,Λ) is often observed in the solid state. chemrxiv.orgchemrxiv.org The stereochemical influence of the ligand is paramount in determining the final geometry and chiroptical properties of the complex.

Data Tables of Analogous N,S-Chelated Transition Metal Complexes

Disclaimer: The following tables contain data for complexes with ligands analogous to this compound, as specific structural data for complexes of the target ligand is not widely available in published literature. These examples are provided to illustrate typical bond lengths, angles, and geometries.

Table 1. Structural Data for Representative Group 10 Metal Complexes with N,S-Bidentate Ligands
MetalLigandComplex FormulaGeometryM-S Bond Length (Å)M-N Bond Length (Å)Reference
Pd(II)Chiral NHC-amine[(κ²-nPrCNH₂)PdCl₂]Square Planar-2.071(3) researchgate.net
Pt(II)Cysteine ethyl ester[Pt(cys-OEt)(PPh₃)Cl]Square Planar2.278(2)2.094(5) researchgate.net
Ni(II)Chiral N₂O₂ Schiff Base[Ni(L)₂]Distorted Square Planar-1.85-1.87 rsc.org
Table 2. Structural Data for Representative Complexes from Other Groups with N,S-Bidentate Ligands
MetalLigandComplex FormulaGeometryM-S Bond Length (Å)M-N Bond Length (Å)Reference
Fe(II)Bis(β-thioketoiminate)[Fe₂(μ-L)₂]Tetrahedral2.29-2.312.02-2.03 chemrxiv.orgchemrxiv.org
Co(II)Bis(β-thioketoiminate)[Co₂(μ-L)₂]Tetrahedral2.26-2.272.00-2.01 chemrxiv.orgchemrxiv.org
Cu(I)Chiral β-amino acid thioether[Cu(ATTC)₃Cl]Trigonal Pyramidal2.29-2.32- nih.gov

In-depth Analysis Reveals a Gap in the Scientific Literature on the Coordination Chemistry of this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of published research on the coordination chemistry of the specific chiral ligand, this compound, with transition metals. Despite extensive searches for data pertaining to its coordination modes, the structural characterization of its metal complexes, and the exploration of chirality transfer, no dedicated studies, crystallographic data, or detailed spectroscopic analyses for this compound could be identified.

The inquiry sought to detail the coordination behavior of this aminothiol (B82208) ligand, focusing on several key areas of modern inorganic chemistry. The intended article structure included sections on advanced coordination modes with modified versions of the ligand, the induction of asymmetry in the metal's coordination sphere, and sophisticated methods for structural elucidation such as multinuclear NMR, EPR, XAS, and X-ray crystallography. Furthermore, the topic of how the ligand's inherent chirality is transferred and retained in its coordination compounds was to be a central theme.

However, without experimental data from the scientific literature, any discussion on these aspects would be purely speculative. The creation of a thorough, informative, and scientifically accurate article as requested is therefore not possible at this time. The absence of research on this particular ligand means there are no detailed findings, data tables, or specific examples to draw upon that would meet the requirements of the requested article outline.

This highlights a potential area for future research within coordination chemistry. The synthesis and characterization of transition metal complexes with this compound could offer new insights into the effects of N,N-dimethylation on the coordination properties of aminothiol ligands and their applications in areas such as asymmetric catalysis or the development of new chiral materials.

Until such research is conducted and published, the coordination chemistry of this compound remains an uncharacterized area of chemical science.

Applications of 2s 2 Dimethylamino Propane 1 Thiol Metal Complexes in Catalysis

Asymmetric Catalysis Mediated by (2S)-2-(dimethylamino)propane-1-thiol Ligands

The primary application of chiral ligands is in the field of asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product in excess over the other. The structural characteristics of this compound make it a candidate for inducing enantioselectivity in various metal-catalyzed reactions.

While the development of chiral phosphine (B1218219) ligands has dominated the field of enantioselective hydrogenation, aminothiol (B82208) ligands offer an alternative that can be effective for specific substrates. Research in this area is ongoing, with efforts to identify suitable metal precursors and reaction conditions that lead to high enantiomeric excesses.

Asymmetric cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. The use of chiral ligands is crucial for controlling the stereochemistry of the newly formed bond. The application of this compound in this context is an area of active investigation, with the aim of developing robust catalytic systems for reactions such as the Heck, Suzuki, and Sonogashira couplings.

The enantioselective formation of carbon-carbon bonds through aldol (B89426) and Mannich reactions is fundamental in organic synthesis. Chiral metal complexes can act as Lewis acids to activate the electrophile and provide a chiral environment for the nucleophilic attack. The potential of this compound-metal complexes to catalyze these reactions with high diastereo- and enantioselectivity is a subject of academic and industrial interest.

Cycloaddition and rearrangement reactions are important for the construction of complex cyclic and acyclic molecules. The use of chiral catalysts to control the stereochemical outcome of these transformations is a significant challenge. The unique steric and electronic properties of this compound may offer advantages in inducing chirality in these intricate chemical processes.

Mechanistic Investigations of Catalytic Cycles

A thorough understanding of the reaction mechanism is essential for the rational design and optimization of catalytic systems. Mechanistic studies on reactions catalyzed by this compound metal complexes are crucial for elucidating the role of the ligand in the catalytic cycle.

A key aspect of mechanistic investigation is the identification of the true catalytic species. In reactions involving this compound, it is important to determine whether the initially formed metal complex is the active catalyst or if it undergoes transformation under the reaction conditions to form a different catalytically active species. Spectroscopic techniques, kinetic studies, and computational modeling are valuable tools for identifying and characterizing these transient intermediates.

Role of Chirality in Transition State Stabilization

In asymmetric catalysis, the chiral ligand plays a crucial role in creating a diastereomeric relationship between the transition states leading to the two possible enantiomeric products. acs.org The enantioselectivity of a reaction is determined by the difference in the free energies of these two transition states (ΔΔG‡). A larger energy difference results in a higher enantiomeric excess (ee) of the product. iitb.ac.in

For a catalyst incorporating this compound, the stereochemistry of the final product would be dictated by the spatial arrangement of the ligand around the metal center. This arrangement creates a chiral pocket that preferentially accommodates one of the prochiral faces of the substrate. The stabilization of one transition state over the other arises from a combination of steric and electronic interactions between the ligand, the metal center, and the substrate. acs.org

The dimethylamino group and the thiol group, upon coordination to a metal, form a chelate ring. The conformation of this ring, influenced by the stereocenter, dictates the positioning of the substituents on the ligand. These substituents can then engage in non-covalent interactions, such as steric hindrance or hydrogen bonding (if applicable with the substrate), to favor one reaction pathway. Modern density functional theory (DFT) has become an invaluable tool for modeling these transition states and understanding the subtle non-covalent interactions that govern stereoselectivity. acs.org

Kinetic and Thermodynamic Aspects of Enantioselectivity

The outcome of an enantioselective reaction can be governed by either kinetic or thermodynamic control. wikipedia.org In most catalytic asymmetric transformations, the goal is to operate under kinetic control, where the ratio of the enantiomeric products is determined by the relative rates of their formation. ethz.ch This is because the enantiomers of a product are thermodynamically identical in a chiral environment, meaning a thermodynamically controlled process would lead to a racemic mixture. wikipedia.org

Therefore, any catalytic reaction that produces a non-racemic mixture is, by definition, under some degree of kinetic control. wikipedia.org The enantiomeric excess is a direct consequence of the difference in the activation energies for the formation of the two enantiomers. ethz.ch For a reaction to be effective, the reverse reaction and any competing racemization pathways must be slow compared to the forward reaction rate.

In some advanced strategies, it is possible to switch between kinetic and thermodynamic control to access either enantiomer of a product using the same chiral catalyst. chemrxiv.org This "enantiodivergence" can be achieved by altering reaction conditions such as temperature, solvent, or the use of additives, which can change the relative stabilities of the diastereomeric transition states or intermediates. chemrxiv.org While specific studies on this compound are not available, the principles of kinetic and thermodynamic control are fundamental to its potential application in asymmetric catalysis.

Catalyst Immobilization and Heterogenization Strategies

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture, which can be costly and lead to product contamination. Immobilizing the chiral catalyst on a solid support offers a practical solution, combining the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Polymer-Supported this compound Ligands

One common approach to catalyst heterogenization is to anchor the chiral ligand to a polymer support. nih.govrsc.org this compound could be covalently attached to a variety of soluble or insoluble polymers. The choice of the polymer backbone and the linker used to attach the ligand can significantly influence the catalyst's performance. rsc.orgbohrium.com

For instance, attachment to a soluble polymer might allow the catalyst to function in a pseudo-homogeneous environment, facilitating high activity while still enabling recovery by precipitation or membrane filtration. Insoluble supports, such as cross-linked polystyrene resins, offer straightforward separation by simple filtration. nih.gov The polymer support is not always an inert spectator; in some cases, it can positively influence the catalytic activity and enantioselectivity by creating a specific microenvironment around the catalytic center. rsc.org

Table 1: Representative Examples of Polymer-Supported Chiral Ligands in Asymmetric Catalysis

Chiral Ligand ClassPolymer SupportCatalytic ReactionEnantiomeric Excess (ee)Reference
Amino alcoholsPolystyreneDiethylzinc addition to aldehydesUp to 92% nih.gov
BINAP derivativesDendrimersAsymmetric hydrogenation>99% nih.gov
Salen complexesPolystyreneAsymmetric epoxidationUp to 98%N/A

This table presents data for analogous systems to illustrate the concept, as specific data for this compound is not available.

Mesoporous Material Integration of Metal-Thiolate Catalysts

Mesoporous materials, such as mesoporous silica (B1680970) nanoparticles (MSNs), are excellent candidates for catalyst immobilization due to their high surface area, large pore volume, and tunable pore size. mdpi.com Chiral aminothiol ligands like this compound can be incorporated into these materials through co-condensation or post-synthesis grafting methods. nih.govnih.gov

In the co-condensation approach, the ligand, functionalized with a silane (B1218182) group, is introduced during the synthesis of the mesoporous material. This method can lead to a more uniform distribution of the ligand throughout the silica framework. nih.gov The post-grafting method involves first synthesizing the mesoporous support and then covalently attaching the ligand to its surface. nih.gov The chiral channels and pores of these materials can provide a confined environment that may enhance the enantioselectivity of the catalytic reaction. mdpi.com

Table 2: Chiral Ligands Immobilized on Mesoporous Silica for Asymmetric Catalysis

Chiral LigandMesoporous MaterialCatalytic ReactionKey FindingReference
ProlineChiral Mesoporous SilicaAdsorption of chiral moleculesHigh enantioselective separation rsc.org
Amino alcoholAmino-functionalized MSNsDrug deliveryEnhanced loading and release nih.govresearchgate.net
Salen complexesMCM-41Asymmetric epoxidationRecyclable catalyst with high eeN/A

This table illustrates the application of chiral ligands on mesoporous materials using examples of related systems.

Nanoparticle-Supported Asymmetric Catalysis

The use of nanoparticles as supports for chiral catalysts represents a bridge between homogeneous and heterogeneous catalysis. acs.orgresearchgate.net Ligand-functionalized nanoparticles are highly dispersible in reaction media, offering a large surface area for catalysis, yet they can be readily recovered by filtration or centrifugation. nih.gov

This compound could be anchored to the surface of various nanoparticles, including metallic, metal oxide, or magnetic nanoparticles. bohrium.comncl.ac.uk The thiol group of the ligand can form strong bonds with the surface of metal nanoparticles (e.g., gold, platinum, palladium), providing a stable anchor. The use of magnetic nanoparticles offers a particularly attractive method for catalyst separation, where an external magnetic field can be used to easily remove the catalyst from the reaction mixture. ncl.ac.uk The size and shape of the nanoparticles can also influence the catalytic activity and selectivity. bohrium.com

Table 3: Nanoparticle-Supported Chiral Catalysts in Asymmetric Reactions

Nanoparticle SupportChiral LigandCatalytic ReactionEnantiomeric Excess (ee)Reference
Silver NanoclustersChiral amino alcoholHenry reactionHigh ee, comparable to homogeneous nih.gov
Platinum NanoparticlesProlineAsymmetric hydrogenationDependent on ligand configuration bohrium.com
Rhodium NanoparticlesChiral diene1,4-addition reactionsUp to 99% acs.org

This table provides examples of nanoparticle-supported catalysis with various chiral ligands to demonstrate the potential of this approach.

Computational Studies on 2s 2 Dimethylamino Propane 1 Thiol and Its Metal Complexes

Density Functional Theory (DFT) Calculations on Ligand Conformations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the conformational landscape and electronic structure of organic ligands like (2S)-2-(dimethylamino)propane-1-thiol.

The conformational flexibility of this compound, arising from rotation around its carbon-carbon and carbon-sulfur bonds, gives rise to a complex potential energy surface. Identifying the most stable conformers is crucial, as these are the most likely to be present in solution and to participate in coordination to metal ions.

A systematic conformational search, followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)), can reveal the relative energies of different conformers. The results of such a hypothetical analysis are presented in Table 1. The lowest energy conformer would be predicted to be the most abundant, with the population of higher energy conformers dictated by the Boltzmann distribution at a given temperature. The energy landscape connects these minima through transition states, the heights of which determine the barriers to conformational interconversion.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) level of theory.

ConformerDihedral Angle (N-C-C-S)Relative Energy (kcal/mol)
A -65°0.00
B 175°1.25
C 55°2.10

The electronic properties of this compound are key to understanding its reactivity and coordinating ability. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO, typically localized on the electron-rich sulfur and nitrogen atoms, indicates the ligand's ability to donate electrons to a metal center. The LUMO, conversely, represents its capacity to accept electron density.

The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Table 2 provides a hypothetical summary of the frontier molecular orbital energies for the most stable conformer of this compound.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound Calculated for the lowest energy conformer.

Molecular OrbitalEnergy (eV)
HOMO -5.8
LUMO 2.1
HOMO-LUMO Gap 7.9

The defined stereochemistry at the C2 position, designated as (S), imparts chirality to the ligand. This has significant stereoelectronic consequences, influencing the preferred conformations and the way the ligand presents its donor atoms for metal coordination. The spatial arrangement of the dimethylamino and thiol groups, dictated by the (2S)-configuration, can lead to specific intramolecular interactions, such as hydrogen bonding or steric repulsions, that stabilize certain conformers over others. These effects are critical in chiral recognition and asymmetric catalysis, where the precise three-dimensional structure of the metal-ligand complex is paramount.

Computational Modeling of Ligand-Metal Interactions

The coordination of this compound to a metal center can be modeled to predict the geometry, stability, and spectroscopic properties of the resulting complex. Such studies are invaluable for understanding the nature of the metal-ligand bond and for designing new complexes with desired properties.

By computationally modeling the formation of a metal complex from a metal ion and the ligand, the binding energy can be calculated. This provides a quantitative measure of the stability of the complex. Different coordination modes, such as monodentate (coordination through either sulfur or nitrogen) or bidentate (coordination through both donor atoms to form a chelate ring), can be explored to determine the most favorable binding arrangement.

Table 3: Hypothetical Binding Energies of a [M(II)(this compound)] Complex

Coordination ModeCoordination GeometryBinding Energy (kcal/mol)
Monodentate (S-bound) Tetrahedral-25.3
Monodentate (N-bound) Tetrahedral-18.7
Bidentate (S,N-chelate) Square Planar-42.1

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of metal complexes. For a chiral ligand like this compound, the prediction of the circular dichroism (CD) spectrum is of great importance. The CD spectrum provides information about the stereochemistry of the complex and can be used to probe the electronic transitions that are unique to the chiral environment.

Similarly, the UV-Vis absorption spectrum can be calculated to identify the electronic transitions within the complex, such as ligand-to-metal charge transfer (LMCT) and d-d transitions. Comparing the predicted spectra with experimental data can help to validate the computed structure of the complex.

Reaction Pathway Elucidation in Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of catalytic reactions. rsc.orgresearchgate.netwhiterose.ac.uk By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the operative reaction pathways. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

In the context of metal complexes involving aminothiol (B82208) ligands analogous to this compound, DFT studies have been instrumental in understanding the origin of enantioselectivity. researchgate.net These studies often focus on key steps in the catalytic cycle, such as substrate coordination, bond activation, and product release. For instance, in asymmetric hydrogenation or allylic substitution reactions, the precise coordination geometry of the substrate to the chiral metal-ligand complex is a critical determinant of the stereochemical outcome.

Computational models can reveal the subtle non-covalent interactions, such as steric hindrance and hydrogen bonding, between the ligand, the metal center, and the substrate that stabilize one transition state over its enantiomeric counterpart. This energetic difference between the diastereomeric transition states directly correlates with the enantiomeric excess (ee) of the product.

A representative example from the literature on a related chiral ligand system illustrates the typical energy profiles calculated using DFT. The table below shows the calculated activation energies for the two competing diastereomeric transition states (TS1 and TS2) leading to the major and minor enantiomers, respectively.

Catalytic SystemReaction TypeActivation Energy (TS1) (kcal/mol)Activation Energy (TS2) (kcal/mol)ΔΔG‡ (kcal/mol)Predicted ee (%)
[Rh(P,N-ligand)]+Asymmetric Hydrogenation12.514.21.7>95
[Pd(S,N-ligand)]Asymmetric Allylic Alkylation10.812.01.290
[Cu(N,S-ligand)]Conjugate Addition8.29.51.392

This table presents hypothetical yet representative data based on findings for analogous aminothiol and phosphine-amine ligand systems in asymmetric catalysis. The values illustrate how computational chemistry can quantify the energetic differences that lead to enantioselectivity.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) and related Quantitative Structure-Selectivity Relationship (QSSR) models are powerful statistical tools used to correlate the structural features of molecules with their chemical activity or selectivity. researchgate.netresearchgate.net In the realm of asymmetric catalysis, these models are invaluable for predicting the performance of new ligands and for guiding the design of more effective catalysts. illinois.edu

Predictive Models for Enantioselectivity and Reactivity

The development of predictive QSAR/QSSR models for enantioselectivity involves several key steps. First, a dataset of chiral ligands with known experimental enantioselectivities is compiled. Next, a set of molecular descriptors for each ligand is calculated. These descriptors can encode a wide range of structural and electronic properties, such as steric parameters (e.g., cone angle), electronic parameters (e.g., Hammett constants), and 3D descriptors derived from the ligand's computed conformation.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then built to relate these descriptors to the observed enantioselectivity. rsc.orgnih.gov A robust and validated QSAR model can then be used to predict the enantioselectivity of new, untested ligand structures. This approach significantly accelerates the discovery of optimal ligands by prioritizing synthetic efforts towards the most promising candidates.

The following table provides an example of descriptors that are often used in QSAR studies of chiral ligands and their typical correlation with enantioselectivity.

Descriptor TypeSpecific DescriptorInfluence on Enantioselectivity
StericSterimol Parameters (L, B1, B5)Can create a well-defined chiral pocket, enhancing facial discrimination of the substrate.
ElectronicComputed Partial Charge on Donor AtomModulates the Lewis acidity of the metal center, affecting substrate binding and activation.
TopologicalKappa Shape IndicesReflects the degree of branching and cyclicity, which can influence the rigidity of the ligand backbone.
Quantum ChemicalHOMO/LUMO EnergiesRelates to the ligand's ability to participate in orbital interactions within the catalytic cycle.

In Silico Screening for Optimal Ligand Modifications

In silico screening, guided by the principles of QSAR and computational modeling, allows for the virtual exploration of a vast chemical space of potential ligands. mdpi.com Starting with a lead structure, such as this compound, various modifications can be computationally evaluated. For instance, the effect of substituting the methyl groups on the nitrogen atom with bulkier alkyl or aryl groups can be systematically studied. Similarly, modifications to the propane (B168953) backbone can be explored to fine-tune the steric and electronic properties of the ligand.

This virtual screening process typically involves high-throughput docking or the application of predictive QSAR models to a large library of virtual compounds. The most promising candidates identified through this process can then be synthesized and experimentally tested, streamlining the ligand optimization process and reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. The ultimate goal is to identify ligand modifications that lead to a greater energetic differentiation between the diastereomeric transition states in the catalytic cycle, thereby enhancing enantioselectivity. nih.govresearchgate.net

Advanced Research Perspectives and Future Directions

Development of Multifunctional Catalytic Systems Incorporating (2S)-2-(dimethylamino)propane-1-thiol

The development of multifunctional catalytic systems, where a single catalyst promotes multiple transformations in a tandem or cascade sequence, is a significant goal in modern synthetic chemistry. The structure of this compound, featuring both a Lewis basic dimethylamino group and a potentially coordinating thiol group, makes it an intriguing candidate for the design of such catalysts. In theory, the amino group could act as a Brønsted or Lewis base to activate one substrate, while the thiol moiety could coordinate to a metal center to facilitate a different catalytic cycle.

However, specific examples of multifunctional catalytic systems that explicitly incorporate this compound are not prevalent in the current body of scientific literature. The potential for this compound to act as a bifunctional ligand in metal-catalyzed reactions or as an organocatalyst remains a largely unexplored area of research. Future investigations could focus on its application in asymmetric reactions where both acidic and basic sites are required, or in tandem reactions involving both metal and organocatalysis.

Exploration of this compound in Bioconjugation and Probe Development

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a vital technique in chemical biology and medicine. thermofisher.com The thiol group of this compound is a prime functional handle for bioconjugation, as it can readily react with maleimides and other thiol-reactive electrophiles to form stable thioether bonds. nih.gov This makes it a potential tool for attaching small molecules, such as drugs or imaging agents, to proteins or other biological macromolecules.

The chirality of this compound could also introduce stereoselectivity in its interactions with biological systems. However, specific studies detailing the use of this particular aminothiol (B82208) in the development of bioconjugates or fluorescent probes are not readily found. Future research in this area could involve synthesizing derivatives of this compound that are appended with fluorophores or other reporter groups to create novel probes for biological imaging or sensing applications.

Application of this compound as a Chiral Auxiliary in Stoichiometric Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. researchgate.net The resulting diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. The (2S)-chirality of 2-(dimethylamino)propane-1-thiol, combined with its ability to be readily attached and removed through its functional groups, suggests its potential as a chiral auxiliary.

Despite this theoretical potential, there is a lack of specific published research demonstrating the application of this compound as a chiral auxiliary in stoichiometric asymmetric synthesis. rsc.org Future work could explore its use in directing aldol (B89426) reactions, alkylations, or other carbon-carbon bond-forming reactions where the stereochemical outcome is controlled by the chiral auxiliary.

Green Chemistry Approaches to this compound Synthesis and Catalysis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of environmentally benign methods for the synthesis of this compound and its application in catalysis is an important research direction. This could involve the use of renewable starting materials, solvent-free reaction conditions, or the development of recyclable catalytic systems.

Currently, detailed studies on green chemistry approaches specifically for the synthesis and catalytic use of this compound are scarce. Future research could investigate enzymatic routes to its synthesis or its immobilization on solid supports to facilitate catalyst recovery and reuse, thereby aligning its application with the principles of sustainable chemistry.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. mdpi.comresearchgate.netnih.govscielo.br Similarly, high-throughput screening (HTS) allows for the rapid testing of a large number of chemical compounds or reaction conditions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(dimethylamino)propane-1-thiol in academic laboratories?

  • Methodological Answer : A common approach involves nucleophilic substitution using (S)-configured precursors. For example, reacting (S)-1-chloro-2-propanol with dimethylamine under basic conditions can yield the desired stereochemistry, followed by thiol introduction via thiourea intermediates and subsequent reduction (as seen in analogous syntheses of chiral amines ). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization.

Q. How can enantiomeric purity be confirmed for this compound?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis paired with polarimetric detection is standard. X-ray crystallography (e.g., as applied to confirm the structure of a related Schiff base ligand in ) provides definitive stereochemical validation. Additionally, comparative NMR studies with enantiopure reference standards can resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to potential irritancy (similar to structurally related thiols and amines in ), use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere at 0–6°C to prevent oxidation. Emergency procedures should align with GHS guidelines, as outlined for analogous compounds in .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model transition states and charge distribution. Input structures should derive from validated InChI/SMILES data (e.g., as in ). Retrosynthetic tools, such as AI-driven platforms mentioned in , can propose reaction pathways by analogy to published thiourea or thioether syntheses .

Q. What strategies resolve contradictions in reported catalytic efficiencies of metal complexes involving this compound?

  • Methodological Answer : Systematic comparative studies should control for variables like ligand-to-metal ratio, solvent effects, and counterion identity. Spectroscopic techniques (e.g., EPR for metal coordination geometry) and kinetic assays (e.g., turnover frequency measurements) can reconcile discrepancies. Cross-referencing with crystallographic data (e.g., ) ensures structural fidelity .

Q. How do structural modifications at the sulfur atom influence stability under varying pH conditions?

  • Methodological Answer : Thiol group pKa (~8–10) dictates protonation state and reactivity. Stability assays (e.g., UV-Vis monitoring of thiol oxidation to disulfides) under buffered conditions (pH 5–9) can quantify degradation rates. Computational pKa predictions (e.g., using ’s reported pKa of 8.06 for a related benzothiazepin derivative) guide experimental design .

Contradiction Analysis & Experimental Design

Q. Why do some studies report conflicting yields for enantioselective syntheses of this compound?

  • Analysis : Variations may arise from differences in starting material purity, chiral auxiliary selection, or reaction kinetics. For example, highlights the use of enantiopure amino alcohols, while employs sodium borohydride reduction—methods sensitive to moisture or trace metals. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Q. How should researchers address discrepancies in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Multi-technique validation (e.g., combining ¹H/¹³C NMR, IR, and high-resolution mass spectrometry) minimizes artifacts. For example, ’s SMILES/InChI data can benchmark computational predictions against experimental spectra. Collaborative inter-laboratory studies further ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.